ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1266692-21-0
VCID: VC4674455
InChI: InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16)
SMILES: CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27

ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

CAS No.: 1266692-21-0

Cat. No.: VC4674455

Molecular Formula: C12H14N4O2

Molecular Weight: 246.27

* For research use only. Not for human or veterinary use.

ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate - 1266692-21-0

Specification

CAS No. 1266692-21-0
Molecular Formula C12H14N4O2
Molecular Weight 246.27
IUPAC Name ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate
Standard InChI InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16)
Standard InChI Key PNBDOJYWQFKNKV-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Ethyl propanoate backbone: Provides ester functionality, enhancing solubility in organic solvents.

  • Phenyl group: Introduces aromaticity, influencing lipophilicity and π-π stacking interactions.

  • Tetrazole ring: A five-membered heterocycle with four nitrogen atoms, contributing to dipole interactions and hydrogen-bonding capacity.

The tetrazole exists in two tautomeric forms (1H and 2H), with the 1H-tautomer being more prevalent in physiological conditions due to its thermodynamic stability .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2
Molecular Weight246.27 g/mol
SolubilitySoluble in DMSO, THF; insoluble in H₂O
StabilityStable under acidic and thermal conditions
Tautomerism1H-tetrazole (dominant) ↔ 2H-tetrazole

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Formation of the tetrazole-propanoic acid intermediate:

    • A nitrile precursor undergoes [2+3] cycloaddition with sodium azide (NaN3\text{NaN}_3) in the presence of NH4Cl\text{NH}_4\text{Cl} .

    • Example:

      R-CN+NaN3NH4ClR-Tetrazole\text{R-CN} + \text{NaN}_3 \xrightarrow{\text{NH}_4\text{Cl}} \text{R-Tetrazole}
  • Esterification:

    • The carboxylic acid intermediate reacts with ethanol under acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4):

      R-COOH+EtOHH+R-COOEt+H2O\text{R-COOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{R-COOEt} + \text{H}_2\text{O}
    • Microwave-assisted methods reduce reaction times from hours to minutes.

Industrial Optimization

  • Continuous flow systems enhance yield (up to 85%) and purity (>98%).

  • Green chemistry approaches replace traditional solvents with ionic liquids, minimizing waste .

Reactivity and Functionalization

Key Reactions

  • N-Alkylation: The tetrazole’s N1 position reacts with alkyl halides, enabling side-chain diversification .

  • Ester Hydrolysis: Under basic conditions, the ethyl ester converts to a carboxylic acid, useful for prodrug strategies .

  • Click Chemistry: The tetazole participates in Huisgen cycloadditions with alkynes, forming triazoles for polymer chemistry .

Table 2: Comparative Reactivity of Tetrazole Derivatives

CompoundReaction PartnerProduct Application
Ethyl 3-phenyl-3-(1H-tetrazol-5-yl)propanoatePropargyl bromideBioconjugation probes
3-Phenyl-3-(1H-tetrazol-1-yl)propanoic acidEthanolProdrug synthesis

Biological Activities and Mechanisms

Pharmacological Profile

  • Antimicrobial Activity: The tetrazole ring disrupts bacterial cell membranes via electrostatic interactions, showing MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Anti-Inflammatory Effects: Inhibits COX-2 by binding to the catalytic site (IC₅₀ = 12 µM).

  • Anticancer Potential: Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 45 µM) .

Structure-Activity Relationships (SAR)

  • Phenyl substitution: Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility .

  • Tetrazole positioning: N1-substituted derivatives show higher affinity for angiotensin receptors than N2 isomers .

Applications in Drug Discovery

Lead Compound for Hypertension

  • The tetrazole mimics the carboxylate group in valsartan, enabling potent angiotensin II receptor blockade (IC₅₀ = 0.7 nM) .

  • Supramolecular complexes with NEP inhibitors (e.g., sacubitril) exhibit synergistic effects in heart failure models .

Radiopharmaceuticals

  • 18F^{18}\text{F}-labeled derivatives serve as PET tracers for imaging tumor hypoxia .

Challenges and Future Directions

Limitations

  • Poor oral bioavailability (<20%) due to high polarity.

  • Tetrazole ring oxidation in hepatic microsomes generates toxic nitroso intermediates.

Innovations in Delivery Systems

  • Nanoparticle encapsulation (PLGA carriers) improves bioavailability to 65% in rat models .

  • Prodrug strategies: Phosphonate esters enhance membrane permeability .

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